3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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Overview
Description
3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a complex organic compound that features an indole moiety, a methoxyethyl group, and an isoquinoline carboxylic acid structure
Preparation Methods
The synthesis of 3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Isoquinoline Ring: Pictet-Spengler reaction is often employed, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxyethyl Group: This step may involve nucleophilic substitution reactions where a suitable leaving group is replaced by a methoxyethyl group.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, where nucleophiles can replace the methoxy group.
Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
Scientific Research Applications
3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound may be used in studies investigating its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid include:
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Isoquinoline Derivatives: Compounds such as berberine and papaverine, which feature the isoquinoline structure.
Methoxyethyl Substituted Compounds: Molecules like methoxyethylamine, which contain the methoxyethyl group.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-27-11-10-23-19(16-12-22-17-9-5-4-6-13(16)17)18(21(25)26)14-7-2-3-8-15(14)20(23)24/h2-9,12,22H,10-11H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOYTHHXRKBOTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(C2=CC=CC=C2C1=O)C(=O)O)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128260 |
Source
|
Record name | 1,2-Dihydro-3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-4-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701128260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-96-5 |
Source
|
Record name | 1,2-Dihydro-3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-4-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-4-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701128260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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